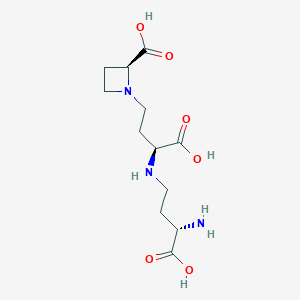![molecular formula C12H9N3O4S B015701 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline CAS No. 118876-57-6](/img/structure/B15701.png)
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
概要
説明
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is a chemical compound with the molecular formula C12H9N3O4S and a molecular weight of 291.28 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes both hydroxyl and sulphamoyl functional groups attached to a benzoquinoxaline core .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline typically involves multi-step organic reactions. One common method includes the nitration of a benzoquinoxaline precursor, followed by reduction and sulphonation steps . The reaction conditions often require controlled temperatures and the use of specific solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure solubility and reaction efficiency .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The sulphamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted benzoquinoxalines depending on the nucleophile used.
科学的研究の応用
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline has several applications in scientific research:
作用機序
The compound exerts its effects primarily through its interaction with specific molecular targets. In neuropharmacology, it acts as a selective antagonist for non-NMDA (N-methyl-D-aspartate) receptors, particularly quisqualate and kainate receptors . This antagonistic action helps in modulating neurotransmitter activity and can prevent neurotoxicity induced by excessive receptor activation .
類似化合物との比較
Similar Compounds
2,3-Dihydroxy-6-nitro-7-sulphamoyl-benzo[f]quinoxaline:
2,3-Dihydroxy-7-sulphamoyl-benzo[t]quinoxaline: Another similar compound with slight structural variations that affect its binding affinity and selectivity.
Uniqueness
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline is unique due to its specific functional groups and their positions on the benzoquinoxaline core. These structural features confer distinct chemical reactivity and biological activity, making it a valuable tool in both chemical synthesis and biological research .
特性
IUPAC Name |
2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMJNDRCLVWVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152255 | |
| Record name | 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118876-57-6 | |
| Record name | 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118876576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxy-7-sulfamoylbenzo(f)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)
![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)





![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)




